2,2-Difluor-2-(Fluorsulfonyl)essigsäure

Übersicht

Beschreibung

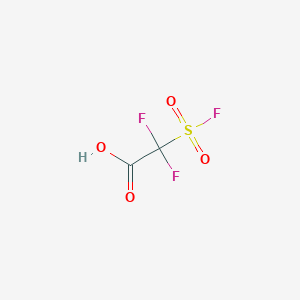

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a highly fluorinated organic acid known for its unique properties and wide range of applications in scientific research. This compound, with the molecular formula FSO2CF2CO2H, has gained popularity due to its versatility in various chemical reactions and its role as a reagent in organic synthesis .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(fluorosulfonyl)acetic acid has a wide range of applications in scientific research, including :

Organic Synthesis: It is used as a reagent for difluoromethylation of phenolic hydroxyl groups and the preparation of difluoromethyl-2-oxo-1,2-dihydropyridine analogs.

Catalysis: The compound is employed in catalytic processes involving fluorinated intermediates.

Biochemistry: It plays a role in the synthesis of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of advanced materials, including membrane and catalytic technologies.

Wirkmechanismus

Target of Action

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is primarily used as a difluorocarbene source . Difluorocarbenes are highly reactive species that can interact with a variety of molecular targets, particularly phenolic hydroxyl groups .

Mode of Action

The compound interacts with its targets through a process known as difluoromethylation . This involves the transfer of a difluoromethyl group from the compound to the target molecule .

Pharmacokinetics

Its solubility in chloroform and dmso suggests that it may be well-absorbed and distributed in the body when administered in suitable formulations.

Result of Action

The primary result of the action of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is the difluoromethylation of phenolic hydroxyl groups . This can lead to significant changes in the chemical structure and properties of the target molecule.

Action Environment

The action of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid can be influenced by various environmental factors. For instance, it is sensitive to moisture , which could potentially affect its stability and efficacy. Furthermore, it forms explosive mixtures with air at elevated temperatures , indicating that it should be handled with caution in certain environments.

Biochemische Analyse

Biochemical Properties

It is known to be used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines . This suggests that it may interact with certain enzymes or proteins involved in these reactions.

Molecular Mechanism

It is known to be used in the preparation of silyl fluorosulfonyldifluoroacetate, a highly efficient difluorocarbene reagent for cyclopropanation of alkenes . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid typically involves the reaction of tetrafluoroethylene-beta-sultone with sodium hydroxide. The process includes the following steps :

- In a dry, nitrogen-purged three-neck round-bottom flask, add anhydrous petroleum ether.

- Gradually add tetrafluoroethylene-beta-sultone and deionized water to the mixture while cooling with an ice bath.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

- Purge the mixture with nitrogen to remove any residual hydrogen fluoride.

- Separate the reaction mixture and collect the lower layer, which is then distilled under vacuum to obtain 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form different fluorinated compounds.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Cyclopropanation Reactions: It serves as a difluorocarbene source for the cyclopropanation of alkenes.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Oxidizing Agents: Specific oxidizing agents are used for oxidation reactions, depending on the desired product.

Cyclopropanation: Typically involves the use of silyl fluorosulfonyldifluoroacetate as a reagent.

Major Products:

Fluorinated Esters and Alkanoyl Fluorides: These are common products formed from reactions involving 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is unique due to its high fluorine content and reactivity. Similar compounds include :

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Used as a difluorocarbene source.

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another reagent for difluorocarbene generation.

Difluoroacetic acid: A related compound with different reactivity and applications.

These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.

Biologische Aktivität

2,2-Difluoro-2-(fluorosulfonyl)acetic acid (DFSA) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of fluorine atoms and a sulfonyl group, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of DFSA is crucial for its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of DFSA is C2HF3O4S, with a molecular weight of approximately 196.1 g/mol. The presence of multiple electronegative fluorine atoms increases the compound's lipophilicity and may enhance its ability to penetrate biological membranes.

1. Anticancer Properties

Recent studies have indicated that DFSA exhibits significant anticancer activity. Its mechanism of action appears to involve the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell proliferation. For instance, DFSA has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's ability to disrupt cell cycle progression is attributed to its interference with cyclin-dependent kinases (CDKs), which are essential for cell division.

Table 1: Anticancer Activity of DFSA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | CDK inhibition |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

2. Anti-inflammatory Effects

DFSA also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies suggest that DFSA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, thereby reducing inflammation.

Table 2: Anti-inflammatory Activity of DFSA

| Cytokine | Concentration (ng/mL) | Effect |

|---|---|---|

| TNF-α | 50 | Decreased by 40% |

| IL-6 | 100 | Decreased by 35% |

3. Interaction with Biological Targets

The unique electronic structure of DFSA allows it to effectively bind to various biological macromolecules, including proteins and nucleic acids. Molecular docking studies have revealed that DFSA can form stable complexes with target enzymes, which may enhance its therapeutic efficacy.

Case Studies

Several case studies have explored the biological activity of DFSA in vivo:

- Study on Tumor Growth Inhibition : In a mouse model bearing xenograft tumors, treatment with DFSA resulted in a significant reduction in tumor volume compared to control groups. Histological analysis indicated increased apoptosis within the tumor tissues.

- Inflammation Model : In a carrageenan-induced paw edema model, administration of DFSA significantly reduced swelling and inflammatory markers, suggesting its potential use in treating acute inflammatory conditions.

Eigenschaften

IUPAC Name |

2,2-difluoro-2-fluorosulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O4S/c3-2(4,1(6)7)10(5,8)9/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDQUABHDFWIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)S(=O)(=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372104 | |

| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-59-5 | |

| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(fluorosulfonyl)difluoroacetic acid a suitable reagent for bisindole sulfane synthesis?

A1: This research [] highlights the effectiveness of 2-(fluorosulfonyl)difluoroacetic acid as a sulfur reagent in this specific reaction. The study demonstrates its ability to facilitate the formation of bisindole sulfanes with high efficiency under transition-metal-free conditions. A key advantage is its high regioselectivity: instead of reacting at the more acidic C-2 position of the indole, it preferentially targets the nucleophilic C-3 position. This selective reactivity leads to the desired bisindole sulfane products with excellent regioselectivity and good yields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.